1-(Difluoromethoxy)-4-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-4-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and a fluorine atom
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-4-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method involves the reaction of naphthalene with difluoromethyl ether and a fluorinating agent under controlled conditions. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-4-fluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The difluoromethoxy group can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions to form complex molecules
Common reagents used in these reactions include palladium catalysts, nucleophiles, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-4-fluoronaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)-4-fluoronaphthalene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes or receptors. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-4-fluoronaphthalene can be compared with other fluorinated naphthalene derivatives, such as:
1-(Trifluoromethoxy)-4-fluoronaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different reactivity and biological properties.
1-(Difluoromethoxy)-2-fluoronaphthalene: The position of the fluorine atom on the naphthalene ring can significantly affect the compound’s chemical behavior and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C11H7F3O |
---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-4-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6,11H |
InChI-Schlüssel |
AAKVIVBOTRBKSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.